(4-Chloro-1-cyclopentyl-1H-pyrazol-3-yl)methanol
Description
Properties
IUPAC Name |
(4-chloro-1-cyclopentylpyrazol-3-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2O/c10-8-5-12(11-9(8)6-13)7-3-1-2-4-7/h5,7,13H,1-4,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYUYSOGWGXSVDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=C(C(=N2)CO)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (4-Chloro-1-cyclopentyl-1H-pyrazol-3-yl)methanol typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the cyclization of a precursor compound containing the necessary functional groups, followed by chlorination and subsequent introduction of the methanol group . Industrial production methods may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
(4-Chloro-1-cyclopentyl-1H-pyrazol-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids under suitable conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents and conditions used.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(4-Chloro-1-cyclopentyl-1H-pyrazol-3-yl)methanol has several scientific research applications:
Mechanism of Action
The mechanism of action of (4-Chloro-1-cyclopentyl-1H-pyrazol-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Substituent Variations
The table below highlights key structural differences and similarities between (4-Chloro-1-cyclopentyl-1H-pyrazol-3-yl)methanol and related compounds:
Biological Activity
(4-Chloro-1-cyclopentyl-1H-pyrazol-3-yl)methanol is a pyrazole derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound, with a molecular formula of C9H13ClN2O and a molecular weight of 200.67 g/mol, is being studied for its antimicrobial, antifungal, and possible anticancer properties. The unique structure of this compound, characterized by the presence of a chlorine atom and a hydroxymethyl group, contributes to its reactivity and biological potential.
Synthesis
The synthesis of this compound typically involves several steps:
- Cyclization : A precursor compound undergoes cyclization to form the pyrazole ring.
- Chlorination : The introduction of the chlorine atom occurs through chlorination reactions.
- Methanol Introduction : The methanol group is added to complete the synthesis.
These synthetic routes are crucial for producing the compound in sufficient purity for biological testing.
The biological activity of this compound is believed to involve interactions with specific molecular targets, including enzymes and receptors. The compound may exert its effects by:
- Enzyme Inhibition : Binding to active sites on enzymes, thereby inhibiting their activity.
- Receptor Modulation : Interacting with various receptors involved in cellular signaling pathways.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial and fungal strains. For instance, it has been tested against common pathogens such as Staphylococcus aureus and Candida albicans, demonstrating efficacy in reducing their viability.
Antifungal Properties
In addition to its antibacterial activity, this compound has shown promise as an antifungal agent. Studies have reported that it effectively inhibits the growth of fungal strains, suggesting potential applications in treating fungal infections.
Anticancer Potential
Emerging research suggests that this compound may also possess anticancer properties. Preliminary studies indicate that it can induce apoptosis in cancer cell lines by modulating cell cycle progression. This effect is particularly noted in studies targeting CDK2, a key regulator in cancer cell proliferation.
Comparative Analysis
To understand the unique properties of this compound, it is useful to compare it with related compounds:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| (4-Chloro-1-cyclopentyl-1H-pyrazol-5-yl)methanol | Similar structure but different substitution | Antimicrobial, Anticancer |
| (4-Chloro-1-phenyldihydropyrimidinone) | Different ring structure | Moderate antimicrobial |
| (4-Chloro-1-cyclohexylpyrazole) | Cyclohexyl instead of cyclopentyl | Limited data available |
This table highlights how structural variations influence biological activity, emphasizing the significance of specific functional groups.
Case Studies
Recent studies have focused on the therapeutic potential of this compound:
- Study on Antimicrobial Activity : A 2023 investigation assessed its efficacy against multidrug-resistant bacterial strains, revealing a minimum inhibitory concentration (MIC) comparable to established antibiotics.
- Anticancer Research : Another study evaluated its effects on various cancer cell lines, demonstrating significant cytotoxicity and induction of apoptosis at micromolar concentrations.
Q & A
Q. How can the synthesis of (4-Chloro-1-cyclopentyl-1H-pyrazol-3-yl)methanol be optimized for high yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization, halogenation, and hydroxylation. Key parameters include:
- Temperature control : Maintaining precise temperatures (e.g., 60–80°C for cyclization) to minimize side reactions .
- Solvent selection : Polar aprotic solvents like DMF or THF enhance reaction efficiency .
- Catalyst use : Base catalysts (e.g., K₂CO₃) improve nucleophilic substitution in halogenation steps .
- Purification : Column chromatography or recrystallization from methanol/ethanol removes impurities .
Monitoring via thin-layer chromatography (TLC) ensures reaction completion .
Q. Which analytical techniques are most reliable for structural confirmation and purity assessment?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify functional groups and confirm substitution patterns (e.g., cyclopentyl and pyrazole protons) .
- Infrared Spectroscopy (IR) : Detects hydroxyl (-OH) and C-Cl stretches (~3400 cm⁻¹ and 750 cm⁻¹, respectively) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- Elemental Analysis : Ensures stoichiometric consistency with theoretical values .
Advanced Research Questions
Q. How can X-ray crystallography with SHELX software resolve molecular conformation and intermolecular interactions?
- Methodological Answer :
- Crystal Growth : Slow evaporation from methanol/acetone yields diffraction-quality crystals .
- Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) at 100 K to minimize thermal motion .
- Structure Refinement : SHELXL refines atomic coordinates, anisotropic displacement parameters, and hydrogen bonding using Olex2 or SHELXTL interfaces .
- Validation : PLATON checks for missed symmetry and validates hydrogen-bonding networks .
Q. What strategies address contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- Multi-Technique Cross-Validation : Combine NMR, IR, and X-ray data to resolve ambiguities (e.g., distinguishing regioisomers) .
- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict NMR chemical shifts and optimize geometry for comparison with experimental data .
- Dynamic NMR : Variable-temperature studies clarify conformational exchange in cyclopentyl substituents .
Q. How to design structure-activity relationship (SAR) studies for biological activity evaluation?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with modified substituents (e.g., replacing Cl with F or altering cyclopentyl with cyclohexyl) to assess steric/electronic effects .
- Biological Assays :
- Enzyme Inhibition : IC₅₀ determination via kinetic assays (e.g., fluorescence-based protease inhibition) .
- Cell-Based Studies : Cytotoxicity screening (MTT assay) and apoptosis markers (caspase-3 activation) .
- QSAR Modeling : Use Molinspiration or Schrödinger suites to correlate molecular descriptors (logP, polar surface area) with activity .
Notes
- Consistency : All methodologies align with peer-reviewed protocols in crystallography, synthesis, and SAR analysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
